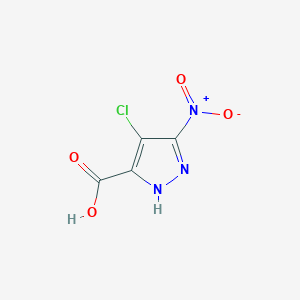
2-(3,4-Dichlorophenoxy)-2-methylpropanoic acid
Overview
Description
2-(3,4-Dichlorophenoxy)-2-methylpropanoic acid: is an organic compound that belongs to the class of phenoxy herbicides. It is primarily used in agricultural settings to control broadleaf weeds. The compound is characterized by the presence of a dichlorophenoxy group attached to a methylpropanoic acid moiety, which contributes to its herbicidal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenoxy)-2-methylpropanoic acid typically involves the following steps:
Preparation of 3,4-Dichlorophenol: This is achieved by chlorinating phenol in the presence of a catalyst such as ferric chloride.
Formation of 3,4-Dichlorophenoxyacetic Acid: The 3,4-dichlorophenol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 3,4-dichlorophenoxyacetic acid.
Conversion to this compound: Finally, the 3,4-dichlorophenoxyacetic acid is subjected to a Friedel-Crafts alkylation reaction with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichlorophenoxy group to a phenolic group.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Phenolic derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(3,4-Dichlorophenoxy)-2-methylpropanoic acid has several scientific research applications:
Agriculture: Used as a herbicide to control broadleaf weeds in crops.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Used in the synthesis of other chemical compounds and as a reagent in various chemical reactions.
Mechanism of Action
The herbicidal action of 2-(3,4-Dichlorophenoxy)-2-methylpropanoic acid is primarily due to its ability to mimic natural plant hormones called auxins. When absorbed by plants, the compound disrupts normal cell growth and division, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin receptors and pathways involved in cell elongation and division.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another widely used phenoxy herbicide with similar herbicidal properties.
Mecoprop: A phenoxy herbicide used to control broadleaf weeds.
Dicamba: A benzoic acid derivative used as a herbicide.
Uniqueness
2-(3,4-Dichlorophenoxy)-2-methylpropanoic acid is unique due to its specific structural configuration, which provides distinct herbicidal properties compared to other phenoxy herbicides. Its ability to control a wide range of broadleaf weeds with minimal impact on grasses makes it a valuable tool in agricultural weed management.
Properties
IUPAC Name |
2-(3,4-dichlorophenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-10(2,9(13)14)15-6-3-4-7(11)8(12)5-6/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWRDBRLKJLJQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301247466 | |
| Record name | 2-(3,4-Dichlorophenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301247466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103905-85-7 | |
| Record name | 2-(3,4-Dichlorophenoxy)-2-methylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103905-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dichlorophenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301247466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Isopropylphenoxy)methyl]benzohydrazide](/img/structure/B7761831.png)




![4-[(2,2,2-Trifluoroethoxy)methyl]benzoyl chloride](/img/structure/B7761888.png)
![3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl chloride](/img/structure/B7761890.png)

![3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B7761919.png)



![2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol](/img/structure/B7761938.png)
